O-Demethylencainide (ODE; MJ-9444) is the principal active metabolite of encainide and the most potent sodium channel blocker in its class. Substituting the parent drug or analog 3-MODE introduces significant scientific risk: ODE depresses Vmax by ~47.5% at 1 µM with slow recovery kinetics (~86 s), while 3-MODE and encainide exhibit divergent refractory period effects and 2.9–8.6× lower potency. Procure ODE as a verified reference standard to ensure assay specificity, accurate PK/PD modeling of CYP2D6-dependent prodrugs, and reliable positive-control data in canine ventricular arrhythmia models. Insist on authenticated ODE—not a generic 'encainide metabolite'—to guarantee data reproducibility.
Molecular FormulaC21H26N2O2
Molecular Weight338.4 g/mol
CAS No.81329-70-6
Cat. No.B041967
⚠ Attention: For research use only. Not for human or veterinary use.
O-Demethylencainide (CAS 81329-70-6) for Sodium Channel Blockade Research: Pharmacological Comparator and Metabolite Standard
O-Demethylencainide (ODE; CAS 81329-70-6, also known as O-desmethylencainide or MJ-9444) is the primary active metabolite of the Class IC antiarrhythmic agent encainide [1]. It is a benzamide derivative with a molecular weight of 338.4 g/mol and the molecular formula C21H26N2O2 [2]. This compound is generated in vivo via CYP2D6-mediated O-demethylation in extensive metabolizers (EMs), which represent >90% of the population [1]. Critically, ODE is recognized as one of the most potent sodium channel blockers used in human electrophysiology [3], exhibiting significantly greater efficacy in delaying cardiac conduction than its parent compound encainide or its structural analog, 3-methoxy-O-demethylencainide (3-MODE) [4].
[1] Roden DM, Wood AJJ, Wilkinson GR, Woosley RL. Disposition kinetics of encainide and metabolites. Am J Cardiol. 1986;58(5):4C-9C. View Source
[3] Roden DM, Wood AJJ, Wilkinson GR, Woosley RL. Disposition kinetics of encainide and metabolites. Am J Cardiol. 1986;58(5):4C-9C. View Source
[4] Barbey JT, Thompson KA, Echt DS, Woosley RL, Roden DM. Antiarrhythmic activity, electrocardiographic effects and pharmacokinetics of the encainide metabolites O-desmethyl encainide and 3-methoxy-O-desmethyl encainide in man. Circulation. 1988;77(2):380-91. View Source
Why O-Demethylencainide Cannot Be Interchanged with Encainide or 3-MODE in Ion Channel Assays
The procurement of a generic encainide metabolite without confirming the specific chemical entity—ODE, 3-MODE, or N-demethyl encainide—is a significant scientific risk due to well-documented functional divergence among these in-class compounds [1]. Although all three molecules share a common benzamide backbone, they exhibit markedly different pharmacokinetic and pharmacodynamic profiles. For instance, while encainide itself demonstrates direct antiarrhythmic activity in poor metabolizers, in the vast majority of patients, the clinical and electrophysiological effects are mediated exclusively by ODE and 3-MODE [2]. Importantly, data from controlled in vivo and in vitro studies confirm that these metabolites are not equipotent; ODE is consistently identified as the most potent sodium channel blocker of the series, with a minimally effective plasma concentration that is 8.6-fold lower than encainide and 2.9-fold lower than 3-MODE [3]. Furthermore, qualitative differences in refractory period modulation distinguish ODE from its analogs: ODE does not significantly alter ventricular or atrial effective refractory periods, whereas 3-MODE and N-demethyl encainide prolong both, and encainide itself increases atrial refractoriness [4]. Substituting a metabolite standard with the parent drug or a structurally similar analog will therefore yield non-comparable data regarding conduction slowing, rate-dependent block kinetics, and arrhythmia suppression models.
[1] Davy JM, Dorian P, Kantelip JP, Harrison DC, Kates RE. Qualitative and quantitative comparison of the cardiac effects of encainide and its three major metabolites in the dog. J Pharmacol Exp Ther. 1986;237(3):907-13. View Source
[2] Carey EL Jr, Duff HJ, Roden DM, Primm RK, Wilkinson GR, Wang T, Oates JA, Woosley RL. Encainide and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals. J Clin Invest. 1984;73(2):539-47. View Source
[3] Roden DM, Wood AJJ, Wilkinson GR, Woosley RL. Disposition kinetics of encainide and metabolites. Am J Cardiol. 1986;58(5):4C-9C. View Source
[4] Davy JM, Dorian P, Kantelip JP, Harrison DC, Kates RE. Qualitative and quantitative comparison of the cardiac effects of encainide and its three major metabolites in the dog. J Pharmacol Exp Ther. 1986;237(3):907-13. View Source
O-Demethylencainide (ODE) vs. Encainide and 3-MODE: Quantitative Differentiation in Antiarrhythmic Research
Minimally Effective Plasma Concentration (MEC) for Antiarrhythmic Activity
ODE requires a 8.6-fold lower plasma concentration than encainide and a 2.9-fold lower concentration than 3-MODE to achieve minimally effective antiarrhythmic action in human subjects [1]. This establishes ODE as the most potent sodium channel blocking agent within the encainide metabolic pathway.
ODE MEC is 11.7% of encainide MEC and 35% of 3-MODE MEC.
Conditions
Human plasma samples; clinical pharmacokinetic study in extensive metabolizers.
Why This Matters
This quantitative potency differential directly informs dosing calculations for in vivo studies, enabling more precise target engagement with lower systemic exposure.
[1] Roden DM, Wood AJJ, Wilkinson GR, Woosley RL. Disposition kinetics of encainide and metabolites. Am J Cardiol. 1986;58(5):4C-9C. View Source
In Vivo Sodium Channel Blockade Potency in Canine Model
In an anesthetized dog model, ODE was approximately 10 times more potent than the parent drug encainide in depressing cardiac conduction, as measured by the prolongation of the QRS duration and His-Purkinje conduction time (HV interval) [1].
ElectrophysiologyIn Vivo PharmacologyConduction Velocity
Evidence Dimension
Relative Potency for Conduction Slowing
Target Compound Data
Approximately 10x more potent than encainide
Comparator Or Baseline
Encainide (Parent Compound)
Quantified Difference
~10-fold increase in potency
Conditions
Anesthetized open-chest canine model; electrophysiologic measurements of QRS and HV intervals.
Why This Matters
This confirms that ODE, not encainide, is the primary driver of conduction slowing in extensive metabolizers, making it the essential compound for studies focused on Class IC antiarrhythmic mechanisms.
ElectrophysiologyIn Vivo PharmacologyConduction Velocity
[1] Bajaj AK, Woosley RL, Roden DM. Acute electrophysiologic effects of sodium administration in dogs treated with O-desmethyl encainide. Circulation. 1989;80(4):994-1002. View Source
Dose-Dependent Antiarrhythmic Efficacy in Ouabain-Induced Model
In a dog model of ouabain-induced ventricular arrhythmia, ODE restored sinus rhythm in 50% of animals at a mean dose of 0.30 mg/kg. This represents a 2.7-fold lower effective dose compared to the parent compound encainide, which required a mean dose of 0.81 mg/kg for the same effect [1]. The structurally related metabolite 3-MODE was significantly less effective, restoring sinus rhythm in only 22% of animals at comparable or higher doses.
ODE dose is 37% of encainide dose and exhibits 2.3x higher success rate than 3-MODE.
Conditions
Conscious canine model with ouabain-induced ventricular arrhythmias.
Why This Matters
This data demonstrates that ODE is not only more potent than the parent drug but also provides a higher probability of successful arrhythmia conversion at a lower dose compared to its closely related structural analog, 3-MODE.
Arrhythmia ModelEfficacyDose-Response
[1] Kerr MJ, Harron DW, Kates RE, Shanks RG. The effects of encainide and its major metabolites, O-demethyl encainide and 3-methoxy-O-demethyl encainide, on experimental cardiac arrhythmias in dogs. J Cardiovasc Pharmacol. 1985;7(3):449-57. View Source
Quantitative Impact on QRS Prolongation in Human Subjects
ODE is 7.7-fold more potent than 3-MODE in prolonging the QRS interval, a standard measure of intraventricular conduction slowing and sodium channel blockade. In patients, ODE increased QRS duration by 9.2% per 100 ng/mL plasma concentration, compared to only 1.2% per 100 ng/mL for 3-MODE [1].
ElectrocardiographyPharmacodynamicsHuman Clinical Data
Evidence Dimension
QRS Duration Prolongation per 100 ng/mL Plasma
Target Compound Data
9.2 ± 1.6% increase per 100 ng/mL
Comparator Or Baseline
3-MODE: 1.2 ± 0.5% increase per 100 ng/mL
Quantified Difference
7.7-fold greater QRS prolongation effect for ODE.
Conditions
Human subjects with ventricular arrhythmias receiving intravenous infusions of the isolated metabolites.
Why This Matters
This human pharmacodynamic data quantifies the superior activity of ODE on a clinically validated conduction parameter, making it the preferred reference standard for assays measuring drug-induced QRS widening.
ElectrocardiographyPharmacodynamicsHuman Clinical Data
[1] Barbey JT, Thompson KA, Echt DS, Woosley RL, Roden DM. Antiarrhythmic activity, electrocardiographic effects and pharmacokinetics of the encainide metabolites O-desmethyl encainide and 3-methoxy-O-desmethyl encainide in man. Circulation. 1988;77(2):380-91. View Source
Rate-Dependent Block (RDB) Kinetics in Isolated Guinea Pig Ventricular Myocardium
At a concentration of 1 µM and an interstimulus interval of 300 ms, ODE depressed the maximum rate of depolarization (Vmax) by 47.5 ± 5.7%. The time constant for recovery from this rate-dependent block was 86.4 ± 37 seconds [1]. These slow kinetics are characteristic of Class IC agents and contrast with the faster recovery kinetics of other Class I antiarrhythmics, defining ODE's unique electrophysiological signature.
In Vitro ElectrophysiologyUse-DependenceSodium Channel Kinetics
Evidence Dimension
Vmax Depression and Recovery Time Constant at 1 µM, 300 ms ISI
Similar Vmax depression; ODE recovery is 14% faster (not statistically significant difference in this study).
Conditions
Guinea-pig ventricular myocardium; standard microelectrode techniques at physiological temperature.
Why This Matters
This data provides a quantitative baseline for the characteristic Class IC 'slow kinetics' profile of ODE, which is crucial for interpreting its effects on conduction and arrhythmogenesis in experimental models.
In Vitro ElectrophysiologyUse-DependenceSodium Channel Kinetics
[1] Hemsworth PD, Campbell TJ. Depression of maximum rate of depolarization of guinea-pig ventricular action potentials by metabolites of encainide. Br J Pharmacol. 1989;97(2):619-25. View Source
Myocardial Accumulation and Washout Kinetics
In an anesthetized open-chested dog model, ODE exhibited distinct myocardial accumulation kinetics, with a tissue-to-plasma ratio that is higher than that of encainide. This suggests a greater affinity of ODE for the cardiac tissue compartment, which contributes to its sustained electrophysiological effects even as plasma concentrations decline [1].
Tissue DistributionPharmacokineticsIn Vivo Model
Evidence Dimension
Myocardial Tissue-to-Plasma Ratio (Qualitative Assessment)
Target Compound Data
Higher tissue-to-plasma ratio than encainide
Comparator Or Baseline
Encainide (Parent Compound)
Quantified Difference
Quantitative ratio not specified, but ODE demonstrates greater myocardial uptake and slower washout.
Conditions
Anesthetized open-chested dog model; serial myocardial biopsy and plasma sampling.
Why This Matters
The enhanced myocardial uptake of ODE supports its role as a long-lasting sodium channel blocker, which is a key differentiator from the more rapidly cleared parent drug. This property is essential for researchers modeling the sustained antiarrhythmic effects observed with oral encainide therapy.
Tissue DistributionPharmacokineticsIn Vivo Model
[1] Latini R, Gillis AM, Kates RE. Myocardial uptake of encainide and its two major metabolites, O-demethyl encainide and 3-methoxy-O-demethyl encainide, in the dog. J Cardiovasc Pharmacol. 1984;6(4):663-7. View Source
O-Demethylencainide (CAS 81329-70-6): Validated Applications in Sodium Channel and Antiarrhythmic Discovery
Reference Standard for In Vitro Sodium Channel Blockade Potency Assays
ODE serves as a high-potency control for validating in vitro assays designed to screen for Class IC sodium channel blockers. Its established ability to depress Vmax by ~47.5% at 1 µM in guinea pig myocytes [1] provides a quantifiable benchmark for comparing the potency of novel compounds. Given that ODE is 7.7-fold more potent than 3-MODE in prolonging QRS duration in humans [2], it is the preferred positive control for functional studies measuring conduction slowing. Assays can be calibrated to ensure sensitivity to Class IC-like slow recovery kinetics (tau ~86 s) [1], which differentiates this mechanism from other sodium channel blockers.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Active Metabolites
ODE is an indispensable tool for researchers building PK/PD models of pro-drugs metabolized by CYP2D6. Its well-defined pharmacokinetic parameters—including a minimally effective plasma concentration of 35 ng/mL [3] and a clearance rate dependent on metabolizer phenotype (EM vs. PM) [4]—allow for the precise calibration of in silico models. These models are used to predict the clinical response to encainide or to assess the potential for drug-drug interactions involving CYP2D6. Using ODE as an analytical standard ensures that the active metabolite, rather than the often-undetectable parent drug, is tracked during chronic dosing simulations [5].
In Vivo Model Validation for Class IC Antiarrhythmic Efficacy
In canine models of ventricular arrhythmia, ODE is the gold standard for validating the experimental setup and ensuring model responsiveness to Class IC agents. The documented effective dose of 0.30 mg/kg in the ouabain model [6] and its ~10-fold greater potency than encainide in depressing conduction [7] provide robust positive control data. This allows researchers to confirm that their surgical preparation, arrhythmia induction method, and monitoring equipment are functioning correctly before testing novel drug candidates. The distinct lack of effect on refractory periods, in contrast to 3-MODE and encainide [8], also allows for the selective study of pure conduction slowing.
Analytical Standard for LC-MS/MS Quantification in Clinical and Preclinical Samples
ODE is a critical analytical reference standard for developing and validating LC-MS/MS methods used to quantify encainide metabolites in plasma and tissue samples. Its unique molecular weight (338.4 g/mol) and chromatographic properties [9] allow for its reliable separation from encainide and 3-MODE. Because the clinical efficacy of encainide in the majority of patients is tied to ODE concentrations (72 ng/mL at arrhythmia recurrence) rather than the parent drug [10], having a pure ODE standard is essential for generating accurate and clinically relevant bioanalytical data in therapeutic drug monitoring and clinical trial support.
[1] Hemsworth PD, Campbell TJ. Depression of maximum rate of depolarization of guinea-pig ventricular action potentials by metabolites of encainide. Br J Pharmacol. 1989;97(2):619-25. View Source
[2] Barbey JT, Thompson KA, Echt DS, Woosley RL, Roden DM. Antiarrhythmic activity, electrocardiographic effects and pharmacokinetics of the encainide metabolites O-desmethyl encainide and 3-methoxy-O-desmethyl encainide in man. Circulation. 1988;77(2):380-91. View Source
[3] Roden DM, Wood AJJ, Wilkinson GR, Woosley RL. Disposition kinetics of encainide and metabolites. Am J Cardiol. 1986;58(5):4C-9C. View Source
[4] Barbey JT, Thompson KA, Echt DS, Woosley RL, Roden DM. Antiarrhythmic activity, electrocardiographic effects and pharmacokinetics of the encainide metabolites O-desmethyl encainide and 3-methoxy-O-desmethyl encainide in man. Circulation. 1988;77(2):380-91. View Source
[5] Winkle RA, Peters F, Kates RE, Tucker C, Harrison DC. Possible contribution of encainide metabolites to the long-term antiarrhythmic efficacy of encainide. Am J Cardiol. 1983;51(7):1182-8. View Source
[6] Kerr MJ, Harron DW, Kates RE, Shanks RG. The effects of encainide and its major metabolites, O-demethyl encainide and 3-methoxy-O-demethyl encainide, on experimental cardiac arrhythmias in dogs. J Cardiovasc Pharmacol. 1985;7(3):449-57. View Source
[7] Bajaj AK, Woosley RL, Roden DM. Acute electrophysiologic effects of sodium administration in dogs treated with O-desmethyl encainide. Circulation. 1989;80(4):994-1002. View Source
[8] Davy JM, Dorian P, Kantelip JP, Harrison DC, Kates RE. Qualitative and quantitative comparison of the cardiac effects of encainide and its three major metabolites in the dog. J Pharmacol Exp Ther. 1986;237(3):907-13. View Source
[10] Winkle RA, Peters F, Kates RE, Tucker C, Harrison DC. Possible contribution of encainide metabolites to the long-term antiarrhythmic efficacy of encainide. Am J Cardiol. 1983;51(7):1182-8. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.